3,5-Dichloro-4-fluoropyridin-2-amine
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Overview
Description
3,5-Dichloro-4-fluoropyridin-2-amine is a heterocyclic compound with the molecular formula C5H3Cl2FN2 It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms at specific positions on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluoropyridin-2-amine typically involves the chlorination and fluorination of pyridine derivatives. One common method starts with 2-aminopyridine, which undergoes chlorination to form 2-amino-3,5-dichloropyridine. This intermediate is then subjected to fluorination using reagents such as Selectfluor® to introduce the fluorine atom at the 4-position .
Industrial Production Methods
For industrial-scale production, the process involves similar steps but optimized for higher yields and efficiency. The use of solvents like sulfolane and dimethyl sulfoxide, along with a mixture of cesium fluoride and potassium fluoride as fluorinating agents, is common. The reaction conditions are carefully controlled, with temperatures maintained at around 145°C for initial reactions and increased to 190°C for subsequent steps .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4-fluoropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
3,5-Dichloro-4-fluoropyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluoropyridin-2-amine involves its interaction with specific molecular targets. The presence of electron-withdrawing groups like chlorine and fluorine affects the compound’s reactivity and binding affinity. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichloro-2-fluoropyridine
- 4-Amino-3,5-dichloro-2,6-difluoropyridine
- 2,3,5-Trichloropyridine
Uniqueness
3,5-Dichloro-4-fluoropyridin-2-amine is unique due to the specific positioning of chlorine and fluorine atoms, which imparts distinct chemical properties.
Properties
Molecular Formula |
C5H3Cl2FN2 |
---|---|
Molecular Weight |
180.99 g/mol |
IUPAC Name |
3,5-dichloro-4-fluoropyridin-2-amine |
InChI |
InChI=1S/C5H3Cl2FN2/c6-2-1-10-5(9)3(7)4(2)8/h1H,(H2,9,10) |
InChI Key |
WZZKHZMBFVDRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Cl)F)Cl |
Origin of Product |
United States |
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